molecular formula C9H19NO2 B1465464 2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol CAS No. 1181456-24-5

2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol

Cat. No.: B1465464
CAS No.: 1181456-24-5
M. Wt: 173.25 g/mol
InChI Key: PMEPZFYUHLELCK-UHFFFAOYSA-N
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Description

2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol is a chemical compound with a complex structure that includes a tetrahydrofuran ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol typically involves multiple steps, starting with the preparation of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with appropriate amines under controlled conditions to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug synthesis.

Industry: In the industrial sector, this compound can be used in the manufacture of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-methyl-1-(tetrahydrofuran-2-yl)methanamine: This compound is structurally similar but lacks the additional methyl group on the amino group.

  • 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: Another related compound with a similar tetrahydrofuran ring but different functional groups.

Uniqueness: 2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to its similar compounds. These features make it particularly useful in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-1-(oxolan-2-ylmethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-9(2,11)7-10-6-8-4-3-5-12-8/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPZFYUHLELCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1CCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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